molecular formula H8O12S2Z B1593208 Zirconium sulfate tetrahydrate CAS No. 7446-31-3

Zirconium sulfate tetrahydrate

Cat. No.: B1593208
CAS No.: 7446-31-3
M. Wt: 355.4 g/mol
InChI Key: NLOQZPHAWQDLQW-UHFFFAOYSA-J
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Description

Zirconium sulfate tetrahydrate is an inorganic compound with the chemical formula Zr(SO₄)₂·4H₂O. It is a white crystalline solid that is highly soluble in water. This compound is a member of the zirconium sulfate family, which includes various hydrates. This compound is primarily used in industrial applications, including leather tanning, as a catalyst support, and in the precipitation of proteins and amino acids .

Mechanism of Action

Target of Action

Zirconium sulfate tetrahydrate is an inorganic compound that primarily targets proteins and amino acids . It is used as a catalyst support, which means it provides a suitable surface for a chemical reaction to take place .

Mode of Action

The mode of action of this compound involves the formation of complex structures featuring 7- and 8-coordinated Zirconium centers . Both water and sulfate serve as ligands . This interaction with its targets results in changes at the molecular level, enabling it to perform its functions.

Biochemical Pathways

This compound affects the biochemical pathways involved in protein and amino acid precipitation . The compound’s interaction with these biochemical pathways leads to downstream effects such as the stabilization of pigments .

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the precipitation of proteins and amino acids . This can be particularly useful in various applications, such as in the tanning of white leather .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound is soluble in water , which means its action can be affected by the presence or absence of water in the environment. Additionally, it may contain excess sulfuric acid , which could also influence its action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Zirconium sulfate tetrahydrate is typically prepared by reacting zirconium oxide (ZrO₂) with sulfuric acid (H₂SO₄) in the presence of water. The reaction can be represented as follows: [ \text{ZrO}_2 + 2 \text{H}_2\text{SO}_4 + \text{H}_2\text{O} \rightarrow \text{Zr(SO}_4\text{)}_2 \cdot 4\text{H}_2\text{O} ] This reaction is carried out under controlled conditions to ensure the formation of the tetrahydrate form .

Industrial Production Methods: In industrial settings, this compound is produced through a similar process, but on a larger scale. The reaction is conducted in large reactors, and the product is subsequently purified and crystallized to obtain the desired tetrahydrate form. The industrial process also involves the removal of impurities and the control of reaction parameters to ensure high yield and purity .

Types of Reactions:

    Oxidation and Reduction: this compound can undergo redox reactions, although it is more commonly involved in hydrolysis and complexation reactions.

    Substitution: This compound can participate in substitution reactions where the sulfate ions are replaced by other anions or ligands.

Common Reagents and Conditions:

    Hydrolysis: In aqueous solutions, this compound can hydrolyze to form zirconium hydroxide and sulfuric acid.

    Complexation: It can form complexes with various ligands, including organic molecules and other anions.

Major Products Formed:

Chemistry:

Biology and Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness: Zirconium sulfate tetrahydrate is unique due to its high solubility in water and its ability to form stable complexes with a variety of ligands. This makes it particularly useful in applications requiring high reactivity and stability .

Properties

IUPAC Name

zirconium(4+);disulfate;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2H2O4S.4H2O.Zr/c2*1-5(2,3)4;;;;;/h2*(H2,1,2,3,4);4*1H2;/q;;;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOQZPHAWQDLQW-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zr+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H8O12S2Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50225468
Record name Sulfuric acid, zirconium(4+) salt (2:1), tetrahydrate
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Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White odorless crystals; Soluble in water (525 g/L); [Alfa Aesar MSDS]
Record name Zirconium(IV) sulfate tetrahydrate
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CAS No.

7446-31-3
Record name Zirconium sulfate tetrahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid, zirconium(4+) salt (2:1), tetrahydrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZIRCONIUM SULFATE TETRAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS8L03QU95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zirconium sulfate tetrahydrate
Reactant of Route 2
Zirconium sulfate tetrahydrate
Reactant of Route 3
Zirconium sulfate tetrahydrate
Reactant of Route 4
Zirconium sulfate tetrahydrate
Reactant of Route 5
Zirconium sulfate tetrahydrate
Reactant of Route 6
Zirconium sulfate tetrahydrate

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